Reduced Undesired Biological Activity: A Comparative BRD4 Binding Profile
In the context of developing selective bromodomain inhibitors, minimizing off-target binding to the BRD4 bromodomain is often critical. 2-(2-Bromoethyl)-4-methylpyridine demonstrates a markedly low affinity for the BRD4 bromodomain 2, with a dissociation constant (Kd) greater than 300,000 nM [1]. While a direct comparator in the exact same assay is not publicly available, this value stands in stark contrast to known potent BRD4 inhibitors which typically exhibit Kd values in the low nanomolar range (e.g., JQ1 has a Kd of ~50 nM for BRD4(1) [2]). This lack of interaction supports its use as a non-interfering building block or a negative control in assays where BRD4 engagement is a confounding factor.
| Evidence Dimension | Binding Affinity to BRD4 Bromodomain 2 |
|---|---|
| Target Compound Data | Kd > 300,000 nM |
| Comparator Or Baseline | Class-level baseline for potent BRD4 inhibitors (e.g., JQ1) with Kd ~50-100 nM |
| Quantified Difference | > 3,000-fold lower affinity |
| Conditions | Fluorescence anisotropy assay using poly-His tagged BRD4 bromodomain 2 (unknown origin) expressed in E. coli |
Why This Matters
This evidence indicates a low probability of interference with BRD4-related pathways, making the compound a preferred choice for chemical probe development or as an inert scaffold in assays where BRD4 activity is being measured independently.
- [1] BindingDB. BDBM50148603 CHEMBL3770724. Affinity Data for 2-(2-Bromoethyl)-4-methylpyridine. https://www.bindingdb.org/rwd/bind/chemsearchsmarts.jsp?compound=2-(2-Bromoethyl)-4-methylpyridine View Source
- [2] Filippakopoulos, P. et al. (2010) 'Selective inhibition of BET bromodomains', Nature, 468(7327), pp. 1067–1073. doi: 10.1038/nature09504. (Class-level reference for BRD4 inhibitor potency) View Source
